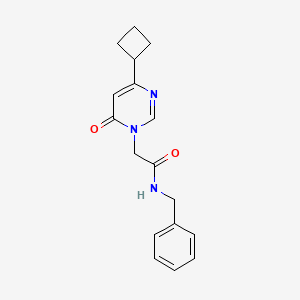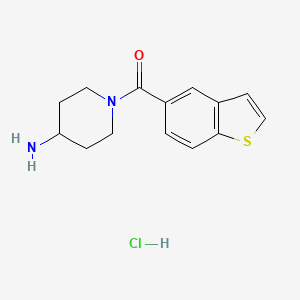
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, also known as BCOP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. In
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the DNA replication machinery. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are believed to contribute to the disease's progression. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Wirkmechanismus
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide exerts its therapeutic effects by inhibiting the activity of the DNA replication machinery, specifically the replicative DNA helicase. This results in the inhibition of DNA replication and cell proliferation, leading to the inhibition of cancer cell growth. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the production of inflammatory cytokines and chemokines by inhibiting the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, reduction of beta-amyloid accumulation, and reduction of inflammation. In cancer cells, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide inhibits DNA replication and cell proliferation, leading to cell death. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's progression. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has several advantages for lab experiments, including its small size, high potency, and specificity for its target enzymes. However, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide also has some limitations, including its potential toxicity and the need for optimization of dosing and administration to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the optimization of dosing and administration for maximum therapeutic effect. Additionally, the use of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic potential. Further research is needed to fully understand the potential of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide as a therapeutic agent.
Conclusion
In conclusion, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, or N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, is a small molecule inhibitor with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the inhibition of DNA replication and cell proliferation, reduction of beta-amyloid accumulation, and reduction of inflammation. While N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide involves the reaction of 4-cyclobutyl-6-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid with benzylamine, followed by acetylation of the resulting product. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to achieve high yields and purity.
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(18-10-13-5-2-1-3-6-13)11-20-12-19-15(9-17(20)22)14-7-4-8-14/h1-3,5-6,9,12,14H,4,7-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIURGIBIHSNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630717.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)


![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)

![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)

